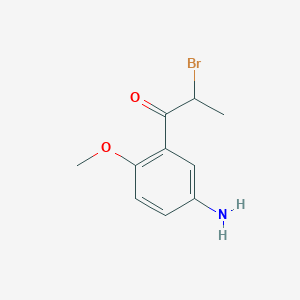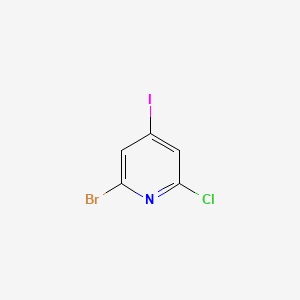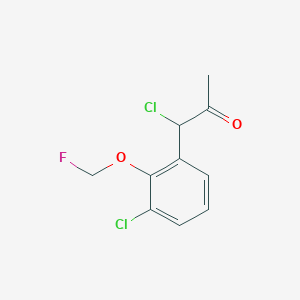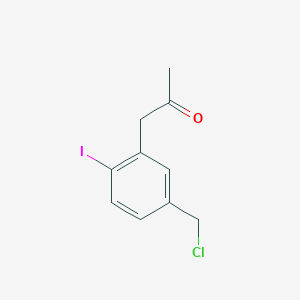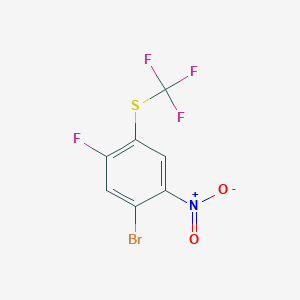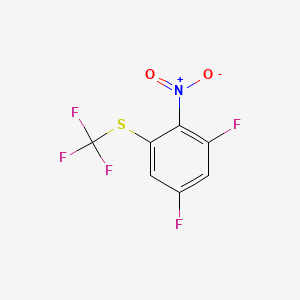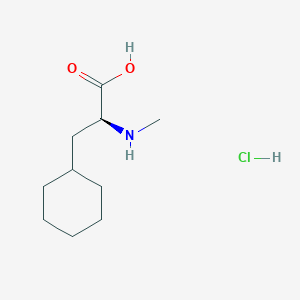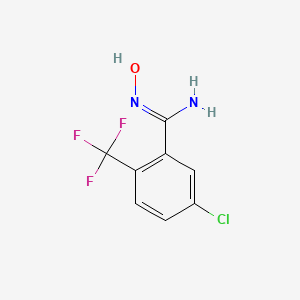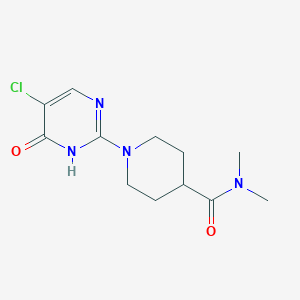
1-(5-chloro-4-hydroxypyrimidin-2-yl)-N,N-dimethylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-chloro-4-hydroxypyrimidin-2-yl)-N,N-dimethylpiperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with a chlorine atom and a hydroxyl group, as well as a piperidine ring with a carboxamide group. Its unique structure makes it a valuable candidate for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-4-hydroxypyrimidin-2-yl)-N,N-dimethylpiperidine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of a pyrimidine derivative, followed by the introduction of a hydroxyl group. The piperidine ring is then constructed through cyclization reactions, and the carboxamide group is introduced via amide bond formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial processes often employ continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-chloro-4-hydroxypyrimidin-2-yl)-N,N-dimethylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the carboxamide group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chlorine atom with an amine can produce an amino derivative.
Aplicaciones Científicas De Investigación
1-(5-chloro-4-hydroxypyrimidin-2-yl)-N,N-dimethylpiperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(5-chloro-4-hydroxypyrimidin-2-yl)-N,N-dimethylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with DNA synthesis or protein function, resulting in antimicrobial or anticancer effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-chloro-4-hydroxypyrimidin-2-yl)-N,N-dimethylpiperidine-4-carboxamide: shares structural similarities with other pyrimidine and piperidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H17ClN4O2 |
|---|---|
Peso molecular |
284.74 g/mol |
Nombre IUPAC |
1-(5-chloro-6-oxo-1H-pyrimidin-2-yl)-N,N-dimethylpiperidine-4-carboxamide |
InChI |
InChI=1S/C12H17ClN4O2/c1-16(2)11(19)8-3-5-17(6-4-8)12-14-7-9(13)10(18)15-12/h7-8H,3-6H2,1-2H3,(H,14,15,18) |
Clave InChI |
OBAZNNUCTIAKBK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1CCN(CC1)C2=NC=C(C(=O)N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


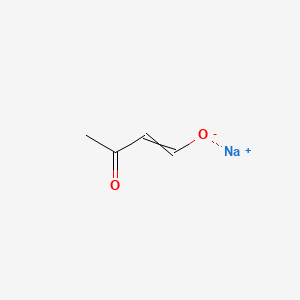

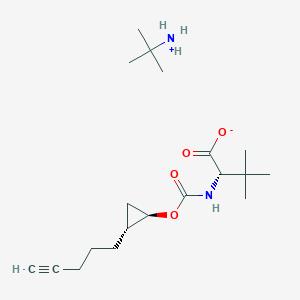
![Methyl 2-aminoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B14044707.png)


